(1S,2S)-2-Phenylcyclobutanecarboxylic acid
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Overview
Description
(1S,2S)-2-Phenylcyclobutanecarboxylic acid is a chiral compound with a cyclobutane ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be achieved through various cyclization reactions, including the use of diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process. The use of chiral catalysts can also help in obtaining the desired enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S)-2-Phenylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Phenylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes that are influenced by the presence of the compound.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Phenylcyclobutanecarboxylic acid: The enantiomer of (1S,2S)-2-Phenylcyclobutanecarboxylic acid with similar structural features but different stereochemistry.
Cyclobutanecarboxylic acid derivatives: Compounds with variations in the substituents on the cyclobutane ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and in the development of enantiomerically pure compounds for pharmaceutical applications.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1S,2S)-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
InChI Key |
NYTUABLWSVGNGV-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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